molecular formula C20H16F3N3O2 B2843489 N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 877459-38-6

N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B2843489
CAS RN: 877459-38-6
M. Wt: 387.362
InChI Key: ZGRJWEGBJGKHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(benzyloxy)-2-pyridinyl]-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C20H16F3N3O2 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyloxy group attached to a pyridinyl ring, and a trifluoromethyl group attached to a phenyl ring, both linked by a urea moiety .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 395.35 g/mol . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Herbicidal Activity

This compound has been used in the design of protoporphyrinogen oxidase (PPO) inhibitors with robust herbicidal activity and crop safety . The compound exhibited superior herbicidal activities against broadleaf and monocotyledon weeds compared to commercial acifluorfen . It’s particularly effective at a dosage range of 37.5-150 g ai/ha .

Crop Safety

In addition to its herbicidal properties, this compound also demonstrated high crop safety . This makes it a promising candidate for the development of novel herbicides .

Anti-tubercular Activity

The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Drug Development

The compound’s anti-tubercular activity makes it a potential candidate for the development of new and effective anti-TB drugs . This is particularly important given the rise of drug-resistant strains of tuberculosis .

Molecular Docking Studies

The compound has been used in molecular docking studies to gain insight into its inhibitory mechanism . These studies revealed that the compound provided effective interactions with Nicotiana tabacum PPO (NtPPO) via diverse interaction models, such as π-π stacking and hydrogen bonds .

Molecular Dynamics Simulation Studies

Molecular dynamics simulation studies have been conducted with this compound to further understand its inhibitory mechanism . These studies provide valuable insights into the behavior of the compound at the molecular level .

properties

IUPAC Name

1-(3-phenylmethoxypyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)15-8-4-9-16(12-15)25-19(27)26-18-17(10-5-11-24-18)28-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRJWEGBJGKHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea

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